2-(Pyridin-4-yl)nicotinaldehyde
Overview
Description
“2-(Pyridin-4-yl)nicotinaldehyde” is a type of monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It’s also known as pyridine-4-carboxaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Dihydropyridinecarboxylates were prepared by the reaction of nicotinaldehydes with amino-crotonoates in the presence of p-TsOH at room temperature .Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis
A specific reaction involving a similar compound, 4-pyridin-2-yl-1H-pyrazole-3,5-diamine, and 2-pyridin-4-yl-malonaldehyde was reported. The reaction mixture was submitted to microwave irradiations at 140° C for 15 minutes.Scientific Research Applications
Synthesis of 1,4-Dihydropyridinedicarboxylates
“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of 1,4-Dihydropyridinedicarboxylates . These compounds are prepared by the reaction of nicotinaldehydes with aminocrotonoates .
Anti-Microbial Activity
The compounds synthesized from “2-(Pyridin-4-yl)nicotinaldehyde” have shown potent anti-fungal activities . For example, diethyl 2,6-diphenyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5- (4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate were identified as potent anti-fungal agents .
Free-Radical Scavenging Activity
Some compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have been identified as free radical scavengers . For instance, diethyl 2,6-dimethyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, dimethyl 4- (2-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 2,6-dimethyl-4- (pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate were identified as free radical scavengers .
α-Glucosidase Inhibitory Activity
Compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have shown α-glucosidase inhibitory activity . For example, diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate denoted α-glucosidase inhibitory activity .
Synthesis of Glycolysis Inhibitor
“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of the glycolysis inhibitor (E)-3- (pyridin-3-yl)-1- (pyridin-4-yl)prop-2-en-1-one (3PO) . This compound reduces glycolytic flux and suppresses glucose uptake .
Inhibition of HUVEC Proliferation
The glycolysis inhibitor (3PO), synthesized from “2-(Pyridin-4-yl)nicotinaldehyde”, has been found to inhibit the proliferation of HUVEC cells . When combined with the multi-kinase inhibitor sunitinib l-malate, a significant synergistic effect on HUVECs proliferation was observed .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
It is known that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that 2-(Pyridin-4-yl)nicotinaldehyde might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism pathways .
Result of Action
Similar compounds have demonstrated anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These activities suggest that 2-(Pyridin-4-yl)nicotinaldehyde could potentially have similar effects.
properties
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)nicotinaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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